molecular formula C13H11ClN2O B037541 3-Amino-N-(3-chlorophenyl)benzamide CAS No. 115175-22-9

3-Amino-N-(3-chlorophenyl)benzamide

Cat. No.: B037541
CAS No.: 115175-22-9
M. Wt: 246.69 g/mol
InChI Key: PCTFHCZRFZZANY-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O. It is a benzamide derivative characterized by the presence of an amino group at the 3-position and a chlorophenyl group at the N-position of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chlorophenyl)benzamide typically involves the reaction of 3-chlorobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction proceeds through the formation of an amide bond between the carboxyl group of 3-chlorobenzoic acid and the amino group of aniline. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, flow chemistry techniques can be employed to continuously produce the compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-N-(3-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-chlorophenyl)benzamide
  • 3-Amino-N-(2-chlorophenyl)benzamide
  • 3-Amino-N-(3-bromophenyl)benzamide

Uniqueness

3-Amino-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-amino-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFHCZRFZZANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341986
Record name 3-Amino-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115175-22-9
Record name 3-Amino-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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